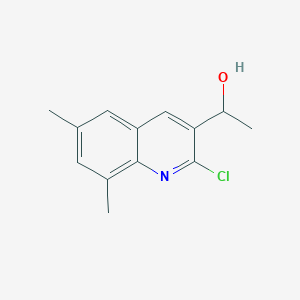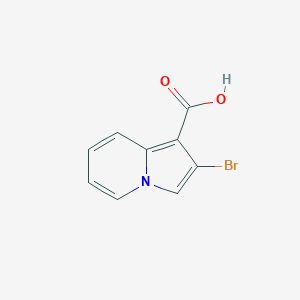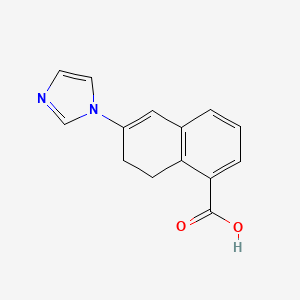
1-(2-Chloro-6,8-dimethylquinolin-3-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-6,8-dimethylquinolin-3-yl)ethanol is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-6,8-dimethylquinolin-3-yl)ethanol typically involves the reaction of 2-chloro-6,8-dimethylquinoline with an appropriate alcohol under controlled conditions. One common method includes the use of phosphoryl chloride in dry conditions at low temperatures to obtain the intermediate, which is then reacted with ethanol to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Chloro-6,8-dimethylquinolin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinoline ketone, while substitution reactions can produce various quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-6,8-dimethylquinolin-3-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-6,8-dimethylquinolin-3-yl)ethanol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
2-Chloroquinoline: Known for its antimicrobial properties.
6,8-Dimethylquinoline: Used in the synthesis of various pharmaceuticals.
Quinoline-3-yl derivatives: Widely studied for their diverse biological activities.
Uniqueness: 1-(2-Chloro-6,8-dimethylquinolin-3-yl)ethanol stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C13H14ClNO |
|---|---|
Molekulargewicht |
235.71 g/mol |
IUPAC-Name |
1-(2-chloro-6,8-dimethylquinolin-3-yl)ethanol |
InChI |
InChI=1S/C13H14ClNO/c1-7-4-8(2)12-10(5-7)6-11(9(3)16)13(14)15-12/h4-6,9,16H,1-3H3 |
InChI-Schlüssel |
GAVFKLCDELIWMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1)C=C(C(=N2)Cl)C(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-((4-Chlorobenzyl)oxy)-2-azaspiro[3.3]heptane](/img/structure/B11872391.png)
![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11872400.png)





![1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile](/img/structure/B11872427.png)
![9,10-Dihydronaphtho[2,3-b]benzofuran-7(8H)-one](/img/structure/B11872428.png)





